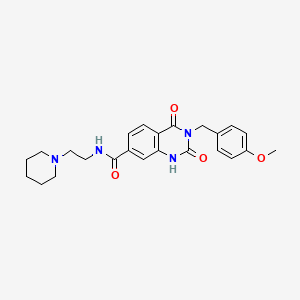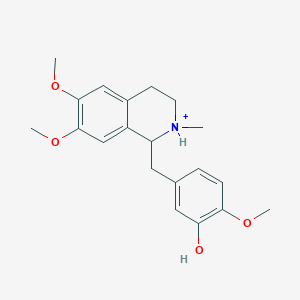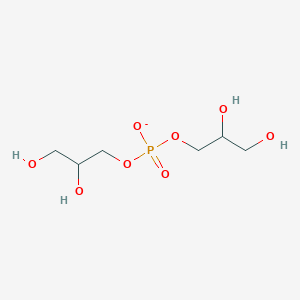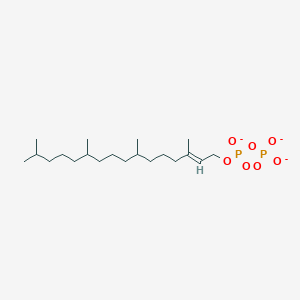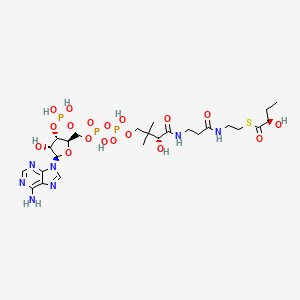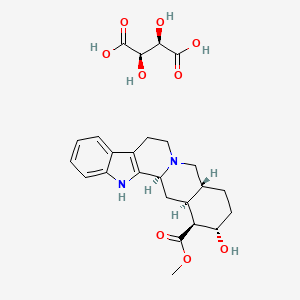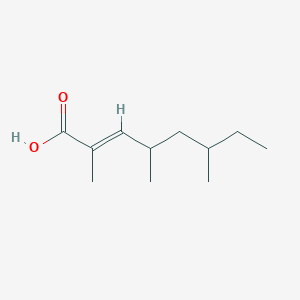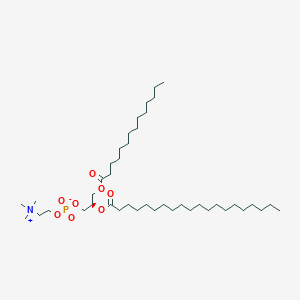
1-Tetradecanoyl-2-eicosanoyl-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tetradecanoyl-2-icosanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 34:0. It has a role as a human xenobiotic metabolite. It derives from an icosanoic acid and a tetradecanoic acid.
Aplicaciones Científicas De Investigación
Structure and Phase Behavior in Aqueous Media
Meglio et al. (2000) explored the phase behavior of similar compounds to 1-Tetradecanoyl-2-eicosanoyl-sn-glycero-3-phosphocholine in aqueous media. They utilized various techniques like small-angle X-ray scattering and cryo-TEM, which are crucial for understanding the molecular structure and behavior of such compounds in biological and chemical studies Meglio, C. D., Rananavare, S., Svenson, S., & Thompson, D. (2000). Langmuir.
Chromatography and Mass Spectrometry Analysis
Dasgupta et al. (1987) utilized high-performance liquid chromatography and fast atom bombardment mass spectrometry for analyzing phospholipids including 1-Tetradecanoyl-2-eicosanoyl-sn-glycero-3-phosphocholine. This kind of analysis is vital for identifying and characterizing phospholipid molecular species in various biological samples Dasgupta, A., Ayanoglu, E., Tomer, K., & Djerassi, C. (1987). Chemistry and Physics of Lipids.
Membrane Interactions and Sensing Platforms
Huang et al. (2013) discussed the use of a label-free sensing platform based on pH modulation to detect interactions between small molecules and lipid bilayers containing compounds similar to 1-Tetradecanoyl-2-eicosanoyl-sn-glycero-3-phosphocholine. This research is significant for understanding how drugs and other small molecules interact with lipid membranes Huang, D., Zhao, T., Xu, W., Yang, T., & Cremer, P. (2013). Analytical Chemistry.
Ozone Interactions at the Air-Water Interface
Lai et al. (1994) investigated the reactions of phosphocholines with ozone at the air-water interface. Their research provides insights into the chemical behavior and stability of phosphocholines, which is critical for applications in environmental and atmospheric sciences Lai, C. C., Yang, S., & Finlayson-Pitts, B. (1994). Langmuir.
Liposome Polymerization and Stability
Sadownik et al. (1986) described the synthesis of polymerized liposomes using similar phosphocholine compounds. This research is important for the development of stable liposome-based drug delivery systems and biomimetic structures Sadownik, A., Stefely, J., & Regen, S. (1986). Journal of the American Chemical Society.
Propiedades
Nombre del producto |
1-Tetradecanoyl-2-eicosanoyl-sn-glycero-3-phosphocholine |
|---|---|
Fórmula molecular |
C42H84NO8P |
Peso molecular |
762.1 g/mol |
Nombre IUPAC |
[(2R)-2-icosanoyloxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H84NO8P/c1-6-8-10-12-14-16-18-19-20-21-22-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3/t40-/m1/s1 |
Clave InChI |
VELOKQJUJJVGMB-RRHRGVEJSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



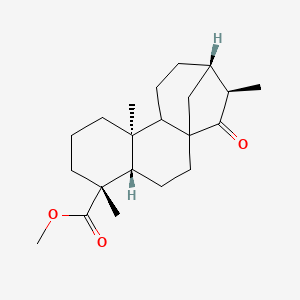

![[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrinato(2-)-kappa(4)N(21),N(22),N(23),N(24)]zinc](/img/structure/B1262554.png)

